6-Chloro-5-nitroquinoline
Overview
Description
6-Chloro-5-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that quinoline derivatives, which 6-chloro-5-nitroquinoline is a part of, are known to exhibit a wide range of biological activities .
Biochemical Pathways
Quinoline derivatives have been reported to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Biochemical Analysis
Biochemical Properties
6-Chloro-5-nitroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . Additionally, this compound can bind to DNA and RNA, affecting their stability and function. These interactions highlight the compound’s potential as a tool for studying enzyme inhibition and nucleic acid interactions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . This compound also affects the expression of genes involved in cell cycle regulation and DNA repair, leading to cell cycle arrest and reduced cell proliferation . These cellular effects make this compound a valuable compound for cancer research and drug development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function. For instance, the compound inhibits the activity of CYP1A2 by binding to its active site, preventing the enzyme from metabolizing its substrates . Additionally, this compound can intercalate into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription . These molecular interactions underline the compound’s potential as a therapeutic agent and a research tool.
Temporal Effects in Laboratory Settings
The stability and effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . In in vitro studies, the effects of this compound on cellular function can be observed within hours of treatment, with long-term exposure leading to more pronounced effects on cell viability and proliferation . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity and affect gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver enzyme CYP1A2, which converts the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and nucleic acids, influencing its localization and accumulation . These transport and distribution properties are crucial for understanding the compound’s cellular effects and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression and nucleic acid stability . Additionally, this compound can accumulate in the mitochondria, disrupting mitochondrial function and inducing apoptosis . These subcellular localization patterns provide insights into the compound’s mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-nitroquinoline typically involves the nitration of 6-chloroquinoline. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds as follows: [ \text{6-Chloroquinoline} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-nitroquinoline undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 6-Chloro-5-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
5-Nitroquinoline: Similar in structure but lacks the chlorine atom at the 6-position.
6-Chloroquinoline: Similar but lacks the nitro group at the 5-position.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a nitro group.
Uniqueness: 6-Chloro-5-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-chloro-5-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMHFTJFCRTQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398999 | |
Record name | 6-chloro-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86984-32-9 | |
Record name | 6-chloro-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-CHLORO-5-NITROQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were made to the 6-chloro-5-nitroquinoline scaffold and what was their impact on the biological activity?
A1: Researchers explored modifications to the this compound core by substituting the chlorine atom with various phenoxy groups. This aimed to investigate the structure-activity relationship (SAR) of these compounds as potential neuropeptide Y (NPY) receptor ligands. Specifically, 8-acetamido-6-chloro-5-nitroquinoline was reacted with different phenols to yield a series of 8-amino-5-nitro-6-phenoxyquinolines [].
Q2: How did the replacement of the sulfone group with an ether linkage in the quinoline derivatives affect their activity on neuropeptide Y receptors?
A2: Replacing the sulfone group in the lead compound, PD 160170 (an 8-amino-5-nitro-6-phenylsulfonylquinoline), with an ether linkage led to a significant decrease in activity towards both NPY Y1 and Y5 receptors []. The synthesized 8-amino-5-nitro-6-phenoxyquinolines showed IC50 values greater than 1 μM for Y1 and 10 μM for Y5, indicating a substantial loss in binding affinity compared to the parent sulfone compound. This highlights the importance of the sulfone moiety for potent NPY receptor binding in this chemical series.
Q3: Beyond substitution of the chlorine atom, what other reactions involving this compound have been investigated?
A3: Researchers have explored the reactivity of 8-acetylamino-6-chloro-5-nitroquinoline with hydrazine and methylhydrazine []. Interestingly, these reactions resulted in an unusual displacement of the nitro group, leading to the formation of triazolo[4,5-f]quinolines. This highlights the diverse reactivity of the this compound scaffold and its potential for the synthesis of various heterocyclic compounds.
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